Introduction: The Strategic Importance of Chiral Silyl Ethers
Introduction: The Strategic Importance of Chiral Silyl Ethers
An In-depth Technical Guide to (R)-2-((tert-Butyldimethylsilyl)oxy)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical development, the precise manipulation of functional groups is paramount. Chiral molecules, which are non-superimposable mirror images of each other, often exhibit profoundly different biological activities. (R)-1,2-propanediol is a valuable C3 chiral building block, serving as a versatile starting material for a multitude of complex target molecules.[1][2] However, its two hydroxyl groups—one primary, one secondary—present a classic challenge of regioselectivity.
This guide focuses on a key derivative, (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol , a molecule where the secondary alcohol is selectively protected by a tert-butyldimethylsilyl (TBS) ether group. The TBS group is one of the most widely utilized silyl ethers in synthesis due to its ideal balance of stability and ease of removal.[3] It is robust enough to withstand a wide array of reaction conditions, yet can be cleaved selectively, often with fluoride-based reagents or under specific acidic conditions.[3] By protecting the stereogenic secondary alcohol, this compound liberates the primary alcohol for further synthetic transformations, making it a powerful and strategic intermediate in the construction of chiral drugs and natural products.
Physicochemical and Spectroscopic Profile
The physical properties of (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol are crucial for its handling, purification, and use in subsequent reactions. While extensive experimental data for this specific isomer is not broadly published, we can compile its known properties and provide reliable estimations based on closely related structural analogs.
Core Physical Properties
A summary of the key physical and chemical identifiers for (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol is presented below.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-[tert-butyl(dimethyl)silyl]oxypropan-1-ol | [4] |
| CAS Number | 265309-82-8 | [4] |
| Molecular Formula | C₉H₂₂O₂Si | [4] |
| Molecular Weight | 190.35 g/mol | [4] |
| Appearance | Colorless Liquid (Predicted) | N/A |
| Boiling Point | ~110 °C @ 6 mmHg (Estimated) | [5] |
| Density | ~0.892 g/mL @ 25 °C (Estimated) | [5] |
| Refractive Index (n²⁰/D) | ~1.4350 (Estimated) | [5] |
| Solubility | Miscible with common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate, Hexanes). Low solubility in water. | Structural Inference |
Note: Boiling point, density, and refractive index are estimated values based on the closely related structural isomer 3-((tert-butyldimethylsilyl)oxy)-propanol and should be considered as approximations.
Spectroscopic Signature for Structural Verification
Confirming the structure and purity of (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol is essential. The following are predicted spectroscopic characteristics based on established principles of NMR and IR spectroscopy.
-
¹H NMR (Proton Nuclear Magnetic Resonance): (CDCl₃, 400 MHz)
-
δ ~3.8-4.0 ppm (m, 1H): Methine proton (-CH (Me)OTBS). Its multiplicity will be a multiplet due to coupling with both the methyl and methylene protons.
-
δ ~3.4-3.6 ppm (m, 2H): Methylene protons (-CH₂ OH). These protons are diastereotopic and will likely appear as a complex multiplet.
-
δ ~2.0 ppm (br s, 1H): Hydroxyl proton (-COH ). This peak is often broad and its chemical shift is variable depending on concentration and solvent. It will disappear upon a D₂O shake.
-
δ ~1.15 ppm (d, 3H): Methyl protons (-CH(CH₃ )OTBS). This will be a doublet due to coupling with the methine proton.
-
δ 0.89 ppm (s, 9H): tert-Butyl protons on the silyl group (-SiC(CH₃)₃ ).
-
δ 0.07 ppm (s, 6H): Dimethyl protons on the silyl group (-Si(CH₃ )₂).
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): (CDCl₃, 100 MHz)
-
δ ~70-72 ppm: Methine carbon (-C H(Me)OTBS).
-
δ ~65-67 ppm: Methylene carbon (-C H₂OH).
-
δ ~25.8 ppm: Methyl carbons of the tert-butyl group (-SiC(C H₃)₃).
-
δ ~22-24 ppm: Methyl carbon (-CH(C H₃)OTBS).
-
δ ~18.1 ppm: Quaternary carbon of the tert-butyl group (-SiC (CH₃)₃).
-
δ ~ -4.5 ppm: Methyl carbons on the silicon atom (-Si(C H₃)₂).
-
-
IR (Infrared) Spectroscopy:
-
~3350 cm⁻¹ (broad): O-H stretching vibration of the primary alcohol.
-
~2850-2960 cm⁻¹ (strong): C-H stretching of the alkyl and silyl methyl groups.
-
~1250 cm⁻¹ (strong): Si-CH₃ deformation.
-
~1050-1100 cm⁻¹ (strong): C-O stretching vibration.
-
~835 cm⁻¹ (strong): Si-C stretching vibration.
-
Synthesis Protocol: A Study in Regioselectivity
The primary challenge in synthesizing (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol is achieving regioselective protection of the secondary hydroxyl group over the more sterically accessible and typically more reactive primary hydroxyl group. A direct, one-step silylation of (R)-1,2-propanediol would overwhelmingly yield the 1-OTBS isomer.[6] Therefore, a multi-step, strategic approach is required to ensure the desired outcome.
Recommended Synthetic Workflow: An Orthogonal Protection Strategy
This protocol employs an orthogonal protecting group strategy, which is a cornerstone of complex molecule synthesis. We first protect the primary alcohol with a bulky trityl (Tr) group, which shows high selectivity for primary alcohols. The remaining secondary alcohol is then protected with the desired TBS group. Finally, the trityl group is selectively removed under mild acidic conditions that leave the more robust TBS ether intact.
Detailed Experimental Protocol
Materials: (R)-1,2-propanediol, Trityl chloride (TrCl), Triethylamine (Et₃N), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM), tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, Dimethylformamide (DMF), 80% aqueous Acetic Acid, Ethyl acetate, Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄, Silica gel.
Step 1: Synthesis of (R)-1-(Trityloxy)propan-2-ol
-
To a solution of (R)-1,2-propanediol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar), add Et₃N (1.2 eq) and a catalytic amount of DMAP (0.05 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add Trityl chloride (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the mono-tritylated intermediate.
Step 2: Synthesis of (R)-1-(Trityloxy)-2-((tert-butyldimethylsilyl)oxy)propane
-
Dissolve the product from Step 1 (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere.[7]
-
Add TBSCl (1.2 eq) to the solution at room temperature.[3]
-
Stir the reaction for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash extensively with water to remove DMF, then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the fully protected diol, which is often used without further purification.
Step 3: Synthesis of (R)-2-((tert-Butyldimethylsilyl)oxy)propan-1-ol
-
Dissolve the crude product from Step 2 in 80% aqueous acetic acid.
-
Stir the mixture at room temperature for 2-4 hours. The lability of the trityl group in acid allows for its selective removal.
-
Monitor the reaction carefully by TLC to prevent any cleavage of the TBS group.
-
Once the deprotection is complete, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography to obtain pure (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol.
Application in Drug Development & Synthesis
The utility of (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol lies in its dual nature: a protected chiral secondary alcohol and a free primary alcohol. This structure allows for a wide range of selective transformations, making it a valuable intermediate in multi-step syntheses.
-
Chiral Pool Synthesis: It serves as a ready-to-use chiral building block, where the stereocenter is already set and protected.
-
Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde (using reagents like Dess-Martin periodinane or PCC) or carboxylic acid without affecting the TBS-protected secondary alcohol.
-
Nucleophilic Substitution: The primary alcohol can be converted into a leaving group (e.g., a tosylate or mesylate) to allow for substitution reactions, such as the introduction of nitrogen or carbon nucleophiles.
-
Orthogonal Deprotection: In a molecule with multiple protecting groups, the TBS group can be selectively removed in the presence of other groups (like benzyl ethers), or other groups can be removed while the TBS ether remains, allowing for precise, stepwise molecular construction.[8]
Handling, Storage, and Safety
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.
-
Storage: (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent hydrolysis from atmospheric moisture. For long-term storage, refrigeration at 2-8 °C is recommended.
-
Stability: Silyl ethers are sensitive to acidic conditions and fluoride ion sources (e.g., TBAF, HF). Avoid contact with strong acids. The compound is generally stable to basic and organometallic reagents.
References
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EON Biotech. (R)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol – (265309-82-8). Available from: [Link]
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PubChem. 1-((Tert-butyldimethylsilyl)oxy)propan-2-ol. National Center for Biotechnology Information. Available from: [Link]
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NROChemistry. Protection of Alcohols. Available from: [Link]
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Kumar, P., et al. (2021). A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering. PMC. Available from: [Link]
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Organic Chemistry Portal. TBS Protection. Available from: [Link]
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Doc Brown's Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum. Available from: [Link]
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